4-Iodo-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 4-Iodo-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

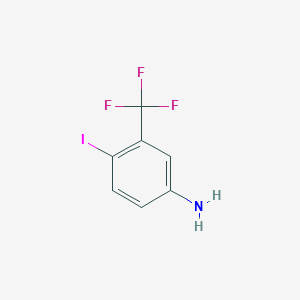

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVSYSGZZPGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629545 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155403-06-8 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Iodotrifluoromethylaniline Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 4-Iodo-3-(trifluoromethyl)aniline. Extensive database searches have revealed a significant lack of available experimental data for this specific isomer. However, pertinent physical property data is available for the closely related isomer, 3-Iodo-4-(trifluoromethyl)aniline . This document summarizes the available data for this isomer, provides generalized experimental protocols for the determination of key physical properties of aromatic amines, and outlines a typical workflow for chemical characterization.

Introduction: The Challenge of Isomer-Specific Data

Isomers, while possessing the same molecular formula, can exhibit distinct physical and chemical properties due to the differential arrangement of their atoms. In the case of 4-Iodo-3-(trifluoromethyl)aniline, there is a notable absence of curated physical property data in publicly accessible scientific literature and chemical databases. This suggests that this specific isomer may be less commonly synthesized or characterized compared to its positional isomer, 3-Iodo-4-(trifluoromethyl)aniline.

This guide, therefore, focuses on providing the available data for the more documented isomer, 3-Iodo-4-(trifluoromethyl)aniline, to serve as a valuable reference point for researchers working with related structures.

Physical Properties of 3-Iodo-4-(trifluoromethyl)aniline

The physical properties of 3-Iodo-4-(trifluoromethyl)aniline (CAS No. 1261622-18-7) are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃IN | --INVALID-LINK--[1] |

| Molecular Weight | 287.02 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |

| logP (octanol-water partition coefficient) | 2.8922 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Note: Experimental values for properties such as melting point, boiling point, density, and solubility for 3-Iodo-4-(trifluoromethyl)aniline are not consistently reported across publicly available sources. The data presented here is largely based on computational models.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of aromatic amines. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[2]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline aromatic amine is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[3]

-

The sample is heated at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.[4]

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2] A narrow melting range (typically ≤ 1°C) is indicative of a pure compound.[2]

-

Boiling Point Determination

For liquid aromatic amines, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of the liquid amine is placed in a small test tube.

-

Apparatus: A Thiele tube or a similar heating bath, a thermometer, and a sealed capillary tube are required.

-

Procedure:

-

A short, sealed capillary tube is inverted and placed into the test tube containing the amine.

-

The test tube is attached to a thermometer and heated in the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

The density of a liquid amine can be determined using a pycnometer.

Methodology: Pycnometer Method

-

Apparatus: A calibrated pycnometer of a known volume.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid amine, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of the amine is calculated using the formula: Density of Amine = (Mass of Amine / Mass of Water) * Density of Water

-

Solubility Determination

The solubility of an aromatic amine in various solvents provides insight into its polarity and potential applications.[5][6]

Methodology: Visual Assessment

-

Procedure:

-

A small, measured amount of the amine (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).

-

The mixture is agitated vigorously.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, diethyl ether, and hexane.

-

Due to their basic nature, the solubility of amines in acidic aqueous solutions is also typically assessed.[5][6][7]

-

Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, which would be applicable to a substance like 4-Iodo-3-(trifluoromethyl)aniline.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

While direct experimental data for the physical properties of 4-Iodo-3-(trifluoromethyl)aniline remains elusive, the information available for its isomer, 3-Iodo-4-(trifluoromethyl)aniline, provides a useful surrogate for researchers in the field. The generalized experimental protocols outlined in this guide offer a practical framework for the characterization of this and other novel aromatic amines. As with any uncharacterized substance, appropriate safety precautions should be taken during handling and analysis.

References

An In-depth Technical Guide to 3-Iodo-4-(trifluoromethyl)aniline

Preliminary Note: Initial searches for the CAS number of "4-Iodo-3-(trifluoromethyl)aniline" did not yield a specific, registered compound. However, the CAS number 1261622-18-7 corresponds to the isomeric compound 3-Iodo-4-(trifluoromethyl)aniline . This technical guide will focus on this latter, more readily identifiable compound, which is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3]

This guide provides a comprehensive overview of 3-Iodo-4-(trifluoromethyl)aniline, including its chemical properties, a detailed representative synthesis protocol, and its potential applications in the development of novel therapeutics. The strategic placement of the iodo and trifluoromethyl groups makes this compound a valuable and versatile building block in organic synthesis.[2][4]

Core Physicochemical and Computed Data

Quantitative data for 3-Iodo-4-(trifluoromethyl)aniline is not extensively reported in publicly available literature. However, data for the parent compound, 4-(trifluoromethyl)aniline, and a related bromo-analogue are provided for comparison.

| Property | 3-Iodo-4-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline (Starting Material) | 3-Bromo-4-(trifluoromethyl)aniline (Related Compound) |

| CAS Number | 1261622-18-7[1] | 455-14-1[5][6][7][8][9][10] | 172215-91-7[11] |

| Molecular Formula | C₇H₅F₃IN[1] | C₇H₆F₃N[5][6][7][8][9][10] | C₇H₅BrF₃N[11] |

| Molecular Weight | 287.02 g/mol [1] | 161.12 g/mol [5][6][7][8] | 240.02 g/mol [11] |

| Melting Point | Data not available | 3-8 °C[5][6][9][10] | 108 °C[11] |

| Boiling Point | Data not available | 83 °C at 12 mmHg[6][9] | 244.5 °C (Predicted)[11] |

| Density | Data not available | 1.283 g/mL at 25 °C[6][9] | 1.697 g/cm³ (Predicted)[11] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[1] | 26.02 Ų | Data not available |

| logP (Computed) | 2.8922[1] | 2.86880 | Data not available |

Synthesis of 3-Iodo-4-(trifluoromethyl)aniline: A Representative Experimental Protocol

Reaction Scheme:

Materials:

-

4-(Trifluoromethyl)aniline

-

N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., silver sulfate)

-

Acetonitrile or Dichloromethane (anhydrous)

-

Sodium thiosulfate solution (aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate.

-

Aqueous Wash: The organic layer is washed sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure 3-Iodo-4-(trifluoromethyl)aniline.

Applications in Drug Discovery and Development

The unique combination of the trifluoromethyl group and an iodine atom on the aniline scaffold makes 3-Iodo-4-(trifluoromethyl)aniline a highly valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[2]

The trifluoromethyl group is known to enhance several key properties of drug candidates, including:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a compound.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the aniline nitrogen and influence interactions with biological targets.

The iodo group serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[4]

While the direct biological activity of 3-Iodo-4-(trifluoromethyl)aniline has not been extensively studied, related trifluoromethylaniline derivatives have shown promising antimicrobial activity, particularly against Vibrio species.[12] These compounds have been shown to disrupt bacterial cell membranes and inhibit biofilm formation.

Potential Mechanism of Action and Drug Discovery Workflow

Based on the known activity of similar compounds, a potential mechanism of action for derivatives of 3-Iodo-4-(trifluoromethyl)aniline could involve the disruption of bacterial cell integrity.

The general workflow for exploring the therapeutic potential of 3-Iodo-4-(trifluoromethyl)aniline would involve its use as a scaffold to generate a library of derivatives. These new chemical entities would then be screened for biological activity against various targets. Promising "hit" compounds would undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, followed by preclinical and clinical studies.

References

- 1. chemscene.com [chemscene.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. 1261622-18-7|3-Iodo-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 3-Iodo-N-(trifluoromethyl)aniline [benchchem.com]

- 5. 455-14-1 4-(Trifluoromethyl)aniline AKSci F127 [aksci.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. 4-Aminobenzotrifluoride CAS 455-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. 172215-91-7 CAS MSDS (3-BROMO-4-(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Iodo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of 4-Iodo-3-(trifluoromethyl)aniline. This information is intended to support research and development efforts in medicinal chemistry, materials science, and related disciplines.

Core Physicochemical Data

4-Iodo-3-(trifluoromethyl)aniline is a substituted aniline derivative with the chemical formula C₇H₅F₃IN. As an isomer of 3-Iodo-4-(trifluoromethyl)aniline, it shares the same molecular weight.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃IN | [1] |

| Molecular Weight | 287.02 g/mol | [1] |

| CAS Number | Not directly available; Isomer: 1261622-18-7 | [1] |

| Purity | Typically ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP | 2.8922 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-Iodo-3-(trifluoromethyl)aniline are crucial for its application in research. The following sections outline generalized procedures based on common organic chemistry techniques.

Synthesis of Trifluoromethylated Anilines

A plausible synthetic route for 4-Iodo-3-(trifluoromethyl)aniline could involve a multi-step process starting from a commercially available substituted benzene. The workflow for a hypothetical synthesis is depicted below.

Caption: Hypothetical synthetic workflow for 4-Iodo-3-(trifluoromethyl)aniline.

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of 4-Iodo-3-(trifluoromethyl)aniline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For related trifluoromethyl anilines, characteristic shifts in the NMR spectra are observed.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

The general workflow for the analysis of a synthesized organic compound is illustrated below.

Caption: General analytical workflow for compound characterization.

Potential Biological Significance and Applications

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability and bioavailability.[4] While specific biological activities for 4-Iodo-3-(trifluoromethyl)aniline are not extensively documented, related compounds have shown interesting pharmacological properties.

For instance, 2-iodo-4-trifluoromethylaniline (ITFMA) has demonstrated significant antibacterial and antibiofilm properties against Vibrio species, which are common causes of foodborne illnesses.[4] This suggests that halogenated trifluoromethyl anilines could be a promising class of compounds for the development of new antimicrobial agents. The potential mechanism of action could involve the disruption of bacterial cell membranes.[4]

The logical relationship for exploring the potential of 4-Iodo-3-(trifluoromethyl)aniline as an antimicrobial agent is outlined in the following diagram.

Caption: Drug discovery workflow for antimicrobial screening.

References

An In-depth Technical Guide to 4-Iodo-3-(trifluoromethyl)aniline: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Iodo-3-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience with a technical background in organic chemistry and drug development.

Chemical Structure and Properties

4-Iodo-3-(trifluoromethyl)aniline is an aromatic amine distinguished by the presence of an iodine atom and a trifluoromethyl group on the aniline core. The strategic placement of these functional groups imparts unique electronic properties and provides versatile handles for further chemical modifications.

Structure:

The chemical structure of 4-Iodo-3-(trifluoromethyl)aniline is characterized by a benzene ring substituted with an amino group at position 1, a trifluoromethyl group at position 3, and an iodine atom at position 4.

Figure 1: Chemical structure of 4-Iodo-3-(trifluoromethyl)aniline.

Physicochemical Properties:

A comprehensive search for specific, experimentally determined quantitative data for 4-Iodo-3-(trifluoromethyl)aniline did not yield a complete dataset. However, based on information from chemical suppliers and analogous compounds, the following properties can be summarized. It is important to note that these values should be considered as estimates and may vary.

| Property | Value |

| CAS Number | 155403-06-8 |

| Molecular Formula | C₇H₅F₃IN |

| Molecular Weight | 287.02 g/mol |

| Appearance | Solid |

| Purity (typical) | ≥95% |

Synthesis of 4-Iodo-3-(trifluoromethyl)aniline

The most direct and plausible synthetic route to 4-Iodo-3-(trifluoromethyl)aniline is the electrophilic iodination of the readily available starting material, 3-(trifluoromethyl)aniline.

Reaction Scheme:

Figure 2: General synthesis pathway for 4-Iodo-3-(trifluoromethyl)aniline.

Regioselectivity:

The regiochemical outcome of the iodination is directed by the substituents on the aniline ring. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group.

In the case of 3-(trifluoromethyl)aniline, the powerful ortho-, para-directing effect of the amino group dominates. The positions ortho to the amino group are positions 2 and 6, and the position para is position 5. However, the position para to the amino group (position 4 with respect to the trifluoromethyl group) is sterically unhindered and electronically activated, making it the most favorable site for electrophilic attack. The trifluoromethyl group at position 3 will direct incoming electrophiles to position 5, which is also para to the amino group. Therefore, the iodination is expected to proceed with high regioselectivity to yield the desired 4-iodo-3-(trifluoromethyl)aniline isomer.

Experimental Protocol (Proposed):

While a specific, detailed experimental protocol for the synthesis of 4-Iodo-3-(trifluoromethyl)aniline is not explicitly available in the reviewed literature, a general procedure can be proposed based on established methods for the iodination of anilines. The following protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Acetonitrile or other suitable aprotic solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.0-1.2 eq.) portion-wise. Following the addition of NIS, add a catalytic amount of trifluoroacetic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Iodo-3-(trifluoromethyl)aniline.

Workflow Diagram:

Spectroscopic Characterization of 4-Iodo-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 4-Iodo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, this guide outlines comprehensive experimental protocols for acquiring such data, offering a valuable resource for researchers working with this and similar molecules.

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in organic synthesis. The presence of an iodo group provides a reactive site for cross-coupling reactions, while the trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide serves as a comprehensive resource for understanding and obtaining the essential spectroscopic data for 4-Iodo-3-(trifluoromethyl)aniline.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 1: Predicted ¹H NMR Data for 4-Iodo-3-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-2 |

| ~7.2 | d | 1H | H-5 |

| ~6.8 | dd | 1H | H-6 |

| ~4.0 | br s | 2H | -NH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for 4-Iodo-3-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-1 (C-NH₂) |

| ~140 | C-2 |

| ~132 (q) | C-3 (C-CF₃) |

| ~90 | C-4 (C-I) |

| ~125 | C-5 |

| ~115 | C-6 |

| ~124 (q) | -CF₃ |

Solvent: CDCl₃. q = quartet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data for 4-Iodo-3-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Reference: CFCl₃ at 0.00 ppm. s = singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-Iodo-3-(trifluoromethyl)aniline are listed below.

Table 4: Predicted IR Absorption Data for 4-Iodo-3-(trifluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 1620 - 1580 | Strong | N-H bend |

| 1500 - 1400 | Strong | C=C aromatic ring stretch |

| 1350 - 1100 | Strong | C-F stretch |

| 1300 - 1200 | Medium | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 600 - 500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for 4-Iodo-3-(trifluoromethyl)aniline

| m/z | Interpretation |

| 287 | [M]⁺ (Molecular ion) |

| 268 | [M - F]⁺ |

| 218 | [M - CF₃]⁺ |

| 160 | [M - I]⁺ |

| 91 | [C₆H₅N]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard procedures for obtaining the NMR, IR, and MS spectra of 4-Iodo-3-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Iodo-3-(trifluoromethyl)aniline.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment without proton decoupling.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Iodo-3-(trifluoromethyl)aniline sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of 4-Iodo-3-(trifluoromethyl)aniline in a volatile organic solvent (e.g., dichloromethane or methanol).

GC-MS Conditions:

-

Injector: Set the temperature to an appropriate value (e.g., 250 °C).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used.

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-350).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 4-Iodo-3-(trifluoromethyl)aniline.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodo-3-(trifluoromethyl)aniline and detailed protocols for their acquisition. While experimental data is not widely public, the predicted values and methodologies presented herein offer a strong foundation for researchers and professionals in the fields of drug discovery and materials science. The provided workflow diagram further clarifies the logical progression from synthesis to structural verification, emphasizing the critical role of spectroscopic techniques in modern chemical research.

An In-depth Technical Guide to the Solubility of 4-Iodo-3-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, predicted solubility trends, and a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility Profile

4-Iodo-3-(trifluoromethyl)aniline is a solid at room temperature. Its molecular structure, which includes a polar amine group (-NH₂) and a non-polar aromatic ring substituted with a halogen (Iodo-) and a trifluoromethyl (-CF₃) group, dictates a nuanced solubility profile. The interplay between the hydrophilic amine group and the lipophilic iodinated and trifluoromethylated benzene ring suggests that its solubility will be highly dependent on the nature of the solvent.

Based on the principle of "like dissolves like," it is anticipated that 4-Iodo-3-(trifluoromethyl)aniline will exhibit greater solubility in non-polar and moderately polar organic solvents that can effectively solvate the bulky, non-polar aspects of the molecule.[1] Conversely, its solubility is expected to be limited in highly polar solvents. A technical guide for the structurally similar 4-bromo-3-(trifluoromethyl)aniline notes a comparable scarcity of quantitative data and suggests a varied solubility profile based on its molecular structure.[2]

Predicted Solubility in Common Organic Solvents

While precise quantitative data is not available, a qualitative and predicted summary of solubility for 4-Iodo-3-(trifluoromethyl)aniline in various classes of organic solvents is presented below. This table is based on the analysis of its structural components and data from analogous compounds.[1][2][3]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | The polar -NH₂ group can engage in hydrogen bonding, but the large, non-polar aromatic ring with its bulky substituents hinders extensive solvation by highly polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | These solvents can solvate the polar amine group and also interact favorably with the aromatic ring and its electron-withdrawing substituents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | High | The non-polar nature of these solvents allows for effective solvation of the large, lipophilic portion of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics. |

Experimental Protocol for Solubility Determination: Gravimetric Method

To address the absence of quantitative solubility data, the following detailed gravimetric method is provided. This reliable and straightforward protocol allows for the accurate determination of the solubility of 4-Iodo-3-(trifluoromethyl)aniline in any desired organic solvent.[2][4][5][6]

3.1. Materials and Equipment

-

4-Iodo-3-(trifluoromethyl)aniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of 4-Iodo-3-(trifluoromethyl)aniline to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial containing the solid.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The continuous agitation facilitates this process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette fitted with a syringe filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the combined mass.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

3.3. Data Calculation

-

Mass of the empty evaporation dish: M₁

-

Mass of the evaporation dish + saturated solution: M₂

-

Mass of the evaporation dish + dry solute: M₃

-

Mass of the solute: M_solute = M₃ - M₁

-

Mass of the solvent: M_solvent = M₂ - M₃

-

Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100

-

Solubility (g/L): (M_solute / Volume of aliquot withdrawn) * 1000

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and influencing factors.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Influence of molecular structure on solubility in different solvents.

References

Commercial availability of 4-Iodo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, an iodine atom, and a trifluoromethyl group—on the aniline scaffold provides a versatile platform for the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the iodo and amino functionalities serve as reactive handles for a variety of chemical transformations, including cross-coupling reactions and derivatization. This guide provides a comprehensive overview of the commercial availability of 4-Iodo-3-(trifluoromethyl)aniline, a detailed experimental protocol for its synthesis, and a summary of its key applications in modern synthetic chemistry.

Commercial Availability

4-Iodo-3-(trifluoromethyl)aniline (CAS No. 155403-06-8) is commercially available from a range of chemical suppliers. The typical purity and available quantities vary among suppliers. Below is a summary of representative commercial sources. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharm | 155403-06-8 | Information not specified | Inquire |

| Fluorochem | 155403-06-8 | ≥95% | 1g, 5g, 25g |

| FUJIFILM Wako | 155403-06-8 | Information not specified | Inquire |

| Sigma-Aldrich | 155403-06-8 | Information not specified | Inquire |

Additionally, the isomeric compound, 3-Iodo-4-(trifluoromethyl)aniline (CAS No. 1261622-18-7), is also commercially available from suppliers such as ChemScene and AbacipharmTech, typically with a purity of ≥98%.

Synthesis of 4-Iodo-3-(trifluoromethyl)aniline

The synthesis of 4-Iodo-3-(trifluoromethyl)aniline can be achieved through the electrophilic iodination of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming iodine electrophile primarily to the para position due to steric hindrance from the adjacent trifluoromethyl group. A general, adaptable experimental protocol is provided below.

Experimental Protocol: Iodination of 3-(trifluoromethyl)aniline

Materials:

-

3-(trifluoromethyl)aniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

-

In a separate beaker, prepare an aqueous solution of sodium bicarbonate (1.5 - 2.0 equivalents).

-

Combine the organic and aqueous solutions in the reaction flask and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

To the stirring mixture, add powdered iodine (1.0 - 1.1 equivalents) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as indicated by TLC.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-Iodo-3-(trifluoromethyl)aniline can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Key Reactions and Applications

The synthetic utility of 4-Iodo-3-(trifluoromethyl)aniline lies in its ability to undergo a variety of chemical transformations, largely leveraging the reactivity of the aryl iodide and amino functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between 4-Iodo-3-(trifluoromethyl)aniline and a boronic acid or its ester. This is a powerful method for the synthesis of biaryl compounds.

2. Buchwald-Hartwig Amination: The amino group of another molecule can be coupled with the aryl iodide to form a new C-N bond, providing access to a wide range of substituted diarylamines.

Below is a generalized experimental workflow for these key cross-coupling reactions.

Caption: Synthetic route and key cross-coupling reactions of 4-Iodo-3-(trifluoromethyl)aniline.

Experimental Workflow for a Generic Cross-Coupling Reaction

The following diagram illustrates a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with 4-Iodo-3-(trifluoromethyl)aniline under an inert atmosphere.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

4-Iodo-3-(trifluoromethyl)aniline is a readily available and highly versatile synthetic intermediate. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. The provided synthetic protocol and overview of its key reactions offer a solid foundation for the effective utilization of this important building block in various research and development endeavors.

Purity Standards of 4-Iodo-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 4-Iodo-3-(trifluoromethyl)aniline (CAS No. 155403-06-8), a key chemical intermediate. Due to the limited availability of specific official monographs for this compound, this document compiles typical purity specifications from commercial suppliers and outlines analytical methodologies based on established practices for analogous compounds, such as 4-bromo-3-(trifluoromethyl)aniline and other trifluoromethyl-substituted anilines. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a halogenated aromatic amine containing a trifluoromethyl group, a moiety of increasing importance in medicinal chemistry and materials science. The purity of this intermediate is critical as it directly impacts the yield, impurity profile, and overall quality of the final products. This guide details common purity levels, analytical techniques for assessment, and potential impurities that may arise during synthesis or storage.

Purity Specifications

Commercial grades of 4-Iodo-3-(trifluoromethyl)aniline are typically offered at a high purity level. The table below summarizes the generally accepted specifications.

| Parameter | Specification | Analytical Method(s) |

| Appearance | Off-white to light yellow crystalline powder or solid | Visual Inspection |

| Purity (Assay) | ≥ 98.0% | HPLC, GC |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| Moisture Content | Not more than 0.5% | Karl Fischer Titration |

| Related Substances | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 2.0% | HPLC, GC-MS |

Analytical Methodologies for Purity Assessment

The purity of 4-Iodo-3-(trifluoromethyl)aniline is most effectively determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry for impurity identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like 4-Iodo-3-(trifluoromethyl)aniline. A typical reversed-phase HPLC method can be employed.

Experimental Protocol (Illustrative)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-25 min: 30-95% B 25-30 min: 95% B 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase B. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities. Given the volatility of aniline derivatives, GC-MS is a suitable method for purity analysis.

Experimental Protocol (Illustrative)

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |

Potential Impurities

Impurities in 4-Iodo-3-(trifluoromethyl)aniline can originate from starting materials, by-products of the synthesis, or degradation. Based on the analysis of analogous compounds, potential impurities may include:

-

Starting Materials: Unreacted precursors such as 3-aminobenzotrifluoride.

-

Positional Isomers: Isomers formed during the iodination step, for example, 2-Iodo-5-(trifluoromethyl)aniline.

-

Over-Iodinated Species: Di-iodinated products like 2,4-Diiodo-5-(trifluoromethyl)aniline.

-

Dehalogenated Impurities: 3-(Trifluoromethyl)aniline formed by the loss of the iodine atom.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the analysis of 4-Iodo-3-(trifluoromethyl)aniline.

An In-Depth Technical Guide to the Reactivity Profile of 4-Iodo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino group, the strongly electron-withdrawing trifluoromethyl group, and the reactive iodo substituent, make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the reactivity profile of 4-Iodo-3-(trifluoromethyl)aniline, detailing its participation in key organic reactions, supported by experimental data from analogous compounds where specific data for the target molecule is not available.

Core Reactivity Principles

The reactivity of 4-Iodo-3-(trifluoromethyl)aniline is governed by the distinct properties of its functional groups:

-

Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides in transition metal-catalyzed cross-coupling reactions, making it an excellent leaving group. This enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Amino Group: The -NH₂ group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. It also acts as a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization.

-

Trifluoromethyl Group: The -CF₃ group is a strongly electron-withdrawing and deactivating group with a meta-directing influence in electrophilic aromatic substitution. Its presence significantly impacts the electron density of the aromatic ring and the basicity of the amino group.

The combination of these groups results in a nuanced reactivity profile, allowing for selective transformations at different positions of the molecule.

Spectroscopic and Physicochemical Data

Table 1: Physicochemical and Computational Data for 3-Iodo-4-(trifluoromethyl)aniline (Isomer) [1]

| Property | Value |

| Molecular Formula | C₇H₅F₃IN |

| Molecular Weight | 287.02 |

| TPSA | 26.02 |

| LogP | 2.8922 |

| H-Bond Acceptors | 1 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 0 |

Note: The data above is for the isomer 3-Iodo-4-(trifluoromethyl)aniline. It is expected that 4-Iodo-3-(trifluoromethyl)aniline would have very similar physicochemical properties.

Spectroscopic data for related trifluoromethyl-substituted anilines provide a reference for the expected chemical shifts and spectral features.

Table 2: Representative ¹H and ¹³C NMR Data for Trifluoromethyl-Substituted Anilines [2]

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N,3-dimethyl-N-(trifluoromethyl)aniline | CDCl₃ | 7.25 (t, J = 7.6 Hz, 1H), 7.20–7.02 (m, 3H), 3.04 (q, J = 1.3 Hz, 3H), 2.38 (s, 3H) | 143.83, 140.12, 129.96, 128.08, 126.79 (d, J = 1.7 Hz), 124.61 (q, J = 255.2 Hz), 123.06 (d, J = 1.7 Hz), 37.41 (d, J = 2.2 Hz), 22.44 |

| N-methyl-4-nitro-N-(trifluoromethyl)aniline | CDCl₃ | 8.28–8.19 (m, 2H), 7.28 (dd, J = 8.6, 1.5 Hz, 2H), 3.20 (q, J = 1.7 Hz, 3H) | 149.08, 144.83, 125.94, 123.44 (q, J = 257.7 Hz), 121.95 (q, J = 2.7 Hz), 36.26 (q, J = 2.3 Hz) |

Key Reactions and Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo group makes 4-Iodo-3-(trifluoromethyl)aniline an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide:

A mixture of the aryl iodide (1.0 equiv.), arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-8 mol%), and a base like Na₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of THF and water) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.

This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.

Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide: [3]

To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Add an anhydrous solvent such as toluene and heat the mixture with vigorous stirring. Monitor the reaction by TLC or LC-MS. After completion, the reaction is cooled, filtered, and purified by column chromatography.

Figure 2. General workflow for a Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Representative Protocol for Sonogashira Coupling of an Aryl Iodide: [4]

A mixture of the aryl iodide (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine) in a suitable solvent like THF is stirred at room temperature or gentle heating under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is worked up and purified by chromatography.

Figure 3. General workflow for a Sonogashira coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Representative Protocol for Heck Coupling of an Aryl Iodide:

A mixture of the aryl iodide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF or acetonitrile is heated. The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is worked up and the product is purified by chromatography.

Reactions of the Amino Group

The amino group of 4-Iodo-3-(trifluoromethyl)aniline can undergo a variety of transformations.

The amino group can be readily acylated using acyl chlorides or anhydrides, or formylated using reagents like formic acid.

Representative Protocol for N-Formylation: [5]

A mixture of the amine (1.0 equiv.) and formic acid (1.2-2.0 equiv.) in toluene is heated under reflux using a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the solvent is evaporated to yield the N-formyl product, which is often pure enough for subsequent steps without further purification.

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups through Sandmeyer or similar reactions.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 4-Iodo-3-(trifluoromethyl)aniline serves as a valuable scaffold for the synthesis of biologically active molecules, including kinase inhibitors. For instance, the 4-anilinoquinazoline core, often constructed using substituted anilines, is a well-established framework for epidermal growth factor receptor (EGFR) inhibitors. The iodo- and trifluoromethyl-substituted aniline moiety can be incorporated into various heterocyclic systems to generate libraries of compounds for biological screening.

Conclusion

4-Iodo-3-(trifluoromethyl)aniline is a highly functionalized building block with a rich and versatile reactivity profile. The presence of three distinct functional groups allows for a wide array of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules with potential applications in pharmaceutical and materials science. While specific experimental data for this exact molecule is sparse in publicly available literature, the well-established reactivity of its constituent functional groups, as demonstrated in analogous compounds, provides a solid foundation for its synthetic utility. Further research into the specific reaction conditions and applications of 4-Iodo-3-(trifluoromethyl)aniline is warranted to fully exploit its potential in the development of novel chemical entities.

References

The Strategic Application of 4-Iodo-3-(trifluoromethyl)aniline in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of 4-Iodo-3-(trifluoromethyl)aniline as a key building block in medicinal chemistry. Specifically, this document details its utility in the synthesis of potent kinase inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and synthetic workflows.

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a valuable aromatic amine building block in drug discovery due to the unique properties conferred by its substituents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule, while the iodo group provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the application of 4-Iodo-3-(trifluoromethyl)aniline in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

A notable application of 4-Iodo-3-(trifluoromethyl)aniline is in the synthesis of substituted pyrimidine derivatives that exhibit potent inhibitory activity against key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). The general synthetic approach involves the reaction of a substituted pyrimidine core with 4-Iodo-3-(trifluoromethyl)aniline.

Quantitative Data: Biological Activity of a Representative Pyrimidine Derivative

The following table summarizes the in vitro anti-proliferative activity of a representative trifluoromethyl-substituted pyrimidine derivative synthesized from a related aniline, demonstrating the potential of this scaffold.

| Compound ID | Target Cell Line | IC50 (µM) |

| 17v | H1975 (NSCLC) | 2.27 |

| 5-FU (Control) | H1975 (NSCLC) | 9.37 |

NSCLC: Non-Small Cell Lung Cancer 5-FU: 5-Fluorouracil

Experimental Protocols

This section provides a detailed, step-by-step experimental protocol for a key synthetic transformation involving an analogue of 4-Iodo-3-(trifluoromethyl)aniline to produce a biologically active pyrimidine derivative.

Synthesis of N-(4-iodo-3-(trifluoromethyl)phenyl)pyrimidin-4-amine derivatives

This protocol outlines a nucleophilic aromatic substitution reaction to form the core of the pyrimidine-based kinase inhibitor.

Materials:

-

4-chloropyrimidine

-

4-Iodo-3-(trifluoromethyl)aniline

-

p-Toluenesulfonic acid monohydrate

-

2-Propanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of 4-chloropyrimidine (1.0 eq), 4-Iodo-3-(trifluoromethyl)aniline (1.0 eq), and p-toluenesulfonic acid monohydrate (1.2 eq) in 2-propanol is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-(4-iodo-3-(trifluoromethyl)phenyl)pyrimidin-4-amine derivative.

Signaling Pathways and Experimental Workflows

Visual representations of the biological targets and synthetic strategies are crucial for understanding the context and application of 4-Iodo-3-(trifluoromethyl)aniline in drug discovery.

The diagram above illustrates the EGFR signaling cascade, a critical pathway in cell growth and proliferation that is often dysregulated in cancer. Pyrimidine inhibitors synthesized using 4-Iodo-3-(trifluoromethyl)aniline can block this pathway by inhibiting the kinase activity of EGFR.

This workflow diagram outlines the key steps in the synthesis of pyrimidine-based kinase inhibitors starting from 4-Iodo-3-(trifluoromethyl)aniline. The initial nucleophilic aromatic substitution is followed by further diversification, often through palladium-catalyzed cross-coupling reactions at the iodo position.

Conclusion

4-Iodo-3-(trifluoromethyl)aniline is a highly valuable and versatile building block in medicinal chemistry. Its strategic use in the synthesis of kinase inhibitors, particularly pyrimidine derivatives, allows for the creation of potent and selective drug candidates. The methodologies and data presented in this guide underscore the potential of this compound in the development of next-generation targeted therapies for cancer and other diseases.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Iodo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive iodine atom, an electron-withdrawing trifluoromethyl group, and a nucleophilic aniline moiety, provide a trifecta of opportunities for molecular diversification. The strategic placement of these functionalities allows for its participation in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the aromatic ring, influenced by the trifluoromethyl group, enhances the reactivity of the C-I bond towards oxidative addition in palladium(0) catalytic cycles, making it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the construction of complex molecular architectures, including biaryl, aryl-amine, and aryl-alkyne scaffolds, which are prevalent in a multitude of biologically active compounds.

This document provides detailed application notes and representative protocols for the synthesis of novel compounds utilizing 4-Iodo-3-(trifluoromethyl)aniline. A key application highlighted is its use in the synthesis of kinase inhibitors, particularly those targeting the B-Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers.

Key Applications in Drug Discovery

The 4-Iodo-3-(trifluoromethyl)aniline scaffold is a key component in the synthesis of a variety of therapeutic agents, most notably kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the aniline group often serves as a crucial hydrogen bond donor or acceptor for interactions with biological targets.

A prominent example of a drug class synthesized from precursors related to 4-Iodo-3-(trifluoromethyl)aniline is the B-Raf inhibitors, such as Vemurafenib. These inhibitors are designed to target the mutated B-Raf protein in the MAPK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.

B-Raf/MEK/ERK Signaling Pathway and Inhibition

The Ras-Raf-MEK-ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, particularly melanoma, a mutation in the BRAF gene (e.g., V600E) leads to constitutive activation of the B-Raf protein, resulting in uncontrolled cell proliferation.[1][2][3][4][5] Vemurafenib and similar inhibitors are designed to selectively bind to the ATP-binding site of the mutated B-Raf kinase, thereby inhibiting its activity and blocking the downstream signaling cascade.[1][4]

Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of a Vemurafenib-like compound.

Experimental Protocols

The following protocols are representative examples of common palladium-catalyzed cross-coupling reactions that can be performed with 4-Iodo-3-(trifluoromethyl)aniline. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions is highly dependent on maintaining an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

Reaction Scheme:

where Ar-I is 4-Iodo-3-(trifluoromethyl)aniline and R-B(OH)₂ is an arylboronic acid.

Materials:

-

4-Iodo-3-(trifluoromethyl)aniline

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a dry Schlenk flask, add 4-Iodo-3-(trifluoromethyl)aniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane/water mixture (10 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |

| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 12 | 80-90 |

| 3-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 75-85 |

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[2][3]

Reaction Scheme:

where Ar-I is 4-Iodo-3-(trifluoromethyl)aniline and R-NH₂ is a primary or secondary amine.

Materials:

-

4-Iodo-3-(trifluoromethyl)aniline

-

Amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

-

Add 4-Iodo-3-(trifluoromethyl)aniline (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 20 | 75-85 |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |

| Benzylamine | Pd-G3-Xantphos | DBU | MeCN/Toluene | 140 | 1 | 70-80 |

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes.[6][7]

Reaction Scheme:

where Ar-I is 4-Iodo-3-(trifluoromethyl)aniline and H-C≡C-R is a terminal alkyne.

Materials:

-

4-Iodo-3-(trifluoromethyl)aniline

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask, add 4-Iodo-3-(trifluoromethyl)aniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 16 | 85-95 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 12 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 60 | 24 | 70-80 |

Conclusion

4-Iodo-3-(trifluoromethyl)aniline is a powerful and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a diverse range of chemical scaffolds. The application of these synthetic strategies is particularly relevant in the development of kinase inhibitors targeting critical signaling pathways in cancer, such as the B-Raf/MEK/ERK pathway. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols for 4-Iodo-3-(trifluoromethyl)aniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The iodo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the aniline core and various aryl or heteroaryl boronic acids, providing access to a diverse range of substituted biaryl amines. These products are often key intermediates in the synthesis of biologically active compounds, including kinase inhibitors and modulators of nuclear receptors like the androgen receptor.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of C-C bonds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organohalide with an organoboron compound. Aryl iodides are particularly reactive electrophiles in this process due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.

General Reaction Scheme

Data Presentation: Typical Suzuki Coupling Conditions for Aryl Iodides

The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions reported for the coupling of various aryl iodides, which can serve as a starting point for optimizing the reaction of 4-iodo-3-(trifluoromethyl)aniline.

| Parameter | Common Conditions | Notes |

| Aryl Halide | 4-Iodo-3-(trifluoromethyl)aniline | 1.0 equivalent |

| Boronic Acid | Aryl or Heteroaryl boronic acid | 1.1 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-5 mol% |

| Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand | 1-5 mol% | |

| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 1-5 mol% | |

| Ligand (if using Pd(II) precatalyst) | PPh₃ (Triphenylphosphine) | 2-10 mol% |

| SPhos, XPhos (Buchwald ligands) | 2-10 mol% | |

| Base | K₂CO₃ (Potassium carbonate) | 2-3 equivalents |

| Cs₂CO₃ (Cesium carbonate) | 2-3 equivalents | |

| K₃PO₄ (Potassium phosphate) | 2-3 equivalents | |

| Solvent | Toluene/Water, Dioxane/Water, DMF, Acetonitrile | Often a mixture of an organic solvent and an aqueous base solution is used. |

| Temperature | 80 - 110 °C | Reaction temperature may need to be optimized for specific substrates. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of 4-iodo-3-(trifluoromethyl)aniline with an arylboronic acid. This protocol is based on established procedures for similar aryl iodides and should be optimized for specific substrates.

Protocol: Suzuki Coupling of 4-Iodo-3-(trifluoromethyl)aniline with (4-cyanophenyl)boronic acid

Materials:

-

4-Iodo-3-(trifluoromethyl)aniline

-

(4-cyanophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-3-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq.), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-